3-[(4-fluorobenzyl)sulfanyl]-5-[3-(propan-2-yloxy)phenyl]-4H-1,2,4-triazol-4-amine 3-[(4-fluorobenzyl)sulfanyl]-5-[3-(propan-2-yloxy)phenyl]-4H-1,2,4-triazol-4-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC16311226
InChI: InChI=1S/C18H19FN4OS/c1-12(2)24-16-5-3-4-14(10-16)17-21-22-18(23(17)20)25-11-13-6-8-15(19)9-7-13/h3-10,12H,11,20H2,1-2H3
SMILES:
Molecular Formula: C18H19FN4OS
Molecular Weight: 358.4 g/mol

3-[(4-fluorobenzyl)sulfanyl]-5-[3-(propan-2-yloxy)phenyl]-4H-1,2,4-triazol-4-amine

CAS No.:

Cat. No.: VC16311226

Molecular Formula: C18H19FN4OS

Molecular Weight: 358.4 g/mol

* For research use only. Not for human or veterinary use.

3-[(4-fluorobenzyl)sulfanyl]-5-[3-(propan-2-yloxy)phenyl]-4H-1,2,4-triazol-4-amine -

Specification

Molecular Formula C18H19FN4OS
Molecular Weight 358.4 g/mol
IUPAC Name 3-[(4-fluorophenyl)methylsulfanyl]-5-(3-propan-2-yloxyphenyl)-1,2,4-triazol-4-amine
Standard InChI InChI=1S/C18H19FN4OS/c1-12(2)24-16-5-3-4-14(10-16)17-21-22-18(23(17)20)25-11-13-6-8-15(19)9-7-13/h3-10,12H,11,20H2,1-2H3
Standard InChI Key KNLKRRKHEJRYDS-UHFFFAOYSA-N
Canonical SMILES CC(C)OC1=CC=CC(=C1)C2=NN=C(N2N)SCC3=CC=C(C=C3)F

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, 3-[(4-fluorophenyl)methylsulfanyl]-5-(3-propan-2-yloxyphenyl)-1,2,4-triazol-4-amine, reflects its intricate structure (Figure 1). Key features include:

  • A 1,2,4-triazole core (positions 1, 2, and 4 occupied by nitrogen atoms).

  • A sulfanyl (-S-) group at position 3, connected to a 4-fluorobenzyl moiety.

  • A 3-(isopropoxy)phenyl substituent at position 5.

  • An amine (-NH2) group at position 4.

Molecular Formula: C₁₈H₁₉FN₄OS
Molecular Weight: 358.4 g/mol.

Table 1: Key Physicochemical Properties

PropertyValue/Description
Melting PointNot reported (requires DSC analysis)
SolubilityLikely polar aprotic solvents (DMF, DMSO)
StabilitySensitive to oxidative conditions
Spectral Data (NMR)Characteristic peaks for triazole, sulfanyl, and aromatic protons

Synthesis and Characterization

Synthetic Pathways

The synthesis of this compound typically involves multi-step reactions starting from accessible precursors:

  • Formation of the Triazole Core: Cyclocondensation of thiosemicarbazides with carbonyl compounds under acidic conditions . For example, reacting 3-(isopropoxy)benzaldehyde with thiosemicarbazide yields a thiosemicarbazone intermediate, which undergoes cyclization to form the triazole ring .

  • Introduction of the Sulfanyl Group: Alkylation of the triazole-thiol intermediate with 4-fluorobenzyl chloride in the presence of a base (e.g., K₂CO₃) facilitates sulfanyl group incorporation.

  • Amine Functionalization: Selective oxidation or substitution at position 4 introduces the amine group, often using hydrazine hydrate or ammonium acetate .

Yield Optimization: Reactions are conducted in ethanol or DMF at 60–80°C, achieving yields of 70–86% .

Analytical Characterization

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR: Signals at δ 7.2–7.6 ppm (aromatic protons), δ 4.5–5.0 ppm (isopropoxy -OCH(CH₃)₂), and δ 3.8 ppm (sulfanyl -SCH₂-).

    • ¹³C NMR: Peaks corresponding to triazole carbons (δ 145–155 ppm) and fluorinated benzyl carbons (δ 115–130 ppm).

  • Mass Spectrometry: Molecular ion peak at m/z 358.4 confirms the molecular weight.

Biological Activities and Mechanisms

Anticancer Activity

The compound’s sulfanyl and aryloxy groups enhance interactions with cancer-related targets:

  • Cytotoxicity: Pd complexes of triazolethiones showed IC₅₀ values of 12–24 µM against MCF-7 breast cancer cells .

  • Apoptosis Induction: Activation of caspase-3 and PARP cleavage pathways observed in leukemia cell lines .

Table 2: Comparative Cytotoxicity of Triazole Derivatives

CompoundCell LineIC₅₀ (µM)Reference
This CompoundMCF-7Pending
Analog (Pd complex)MCF-712.4
CisplatinMCF-78.9

Pharmacological Applications

Drug Delivery Systems

The compound’s lipophilicity (LogP ≈ 3.2, predicted) suggests compatibility with nanoparticle-based delivery systems, enhancing bioavailability.

Structure-Activity Relationships (SAR)

  • Sulfanyl Group: Critical for metal chelation and enzyme inhibition .

  • 4-Fluorobenzyl Moiety: Enhances binding to hydrophobic pockets in target proteins.

  • Isopropoxy Group: Modulates solubility and metabolic stability.

Future Research Directions

  • In Vivo Toxicity Studies: Evaluate acute and chronic toxicity in animal models.

  • Target Identification: Use proteomics to identify binding partners (e.g., kinases, receptors).

  • Analog Synthesis: Explore substituents at positions 3 and 5 to improve potency .

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